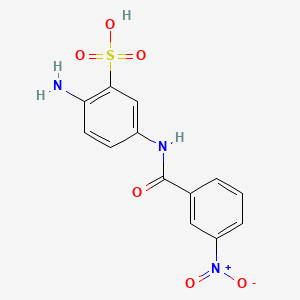
trans-4-Amino-3-(methoxy)tetrahydropyran
Overview
Description
“trans-4-Amino-3-(methoxy)tetrahydropyran” is a chemical compound with the molecular formula C6H13NO2 . It is used in various chemical reactions and has several applications in the field of organic synthesis .
Synthesis Analysis
The synthesis of “trans-4-Amino-3-(methoxy)tetrahydropyran” involves several steps. One of the methods involves the reductive amination of trans-23 with 4-fluorobenzaldehyde, which produces the final compound in an 81% yield .Molecular Structure Analysis
The molecular structure of “trans-4-Amino-3-(methoxy)tetrahydropyran” is represented by the InChI code: 1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5 (6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 . The molecular weight of the compound is 167.64 g/mol .Chemical Reactions Analysis
The chemical reactions involving “trans-4-Amino-3-(methoxy)tetrahydropyran” are complex and involve several steps. For instance, it can be used as a protecting group in peptide chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-4-Amino-3-(methoxy)tetrahydropyran” include its molecular weight (167.64 g/mol), molecular formula (C6H14CLNO2), and InChI key (DMWZYPXYPVHLOG-GEMLJDPKSA-N) .Scientific Research Applications
Pharmaceutical Synthesis
trans-4-Amino-3-(methoxy)tetrahydropyran: is a valuable chiral building block in the synthesis of pharmaceuticals. Its structure is pivotal in the construction of complex molecules due to its chirality and functional groups. It can be used to synthesize a variety of pharmacologically active compounds, including antiviral medications, where the tetrahydropyran ring can mimic the sugar moiety in nucleoside analogs .
Agrochemical Development
In agrochemistry, this compound’s versatility allows for the creation of novel agrochemical agents. Its application in synthesizing insecticides and herbicides is of particular interest, as it can lead to products that are more environmentally friendly and targeted, reducing the impact on non-target species .
Material Science
The amino and methoxy groups present in trans-4-Amino-3-(methoxy)tetrahydropyran make it a candidate for modifying the properties of materials. For instance, it can be used in the development of polymers with specific characteristics, such as increased flexibility or improved biodegradability .
Catalysis
This compound can act as a ligand for catalysts used in asymmetric synthesis. The chiral center can induce enantioselectivity, which is crucial for producing single-enantiomer drugs and other chiral substances .
Flavor and Fragrance Industry
In the flavor and fragrance industry, trans-4-Amino-3-(methoxy)tetrahydropyran can be used to synthesize compounds with specific olfactory properties. It can contribute to the creation of new scents and tastes, particularly in the formulation of synthetic essences that mimic natural products .
Biomedical Research
Due to its structural similarity to carbohydrates, this compound can be utilized in biomedical research, particularly in glycomimetics. It can be part of the synthesis of molecules that interact with biological systems, such as enzyme inhibitors or receptor agonists .
Nanotechnology
The functional groups in trans-4-Amino-3-(methoxy)tetrahydropyran provide reactive sites for the attachment of nanoparticles, making it useful in the field of nanotechnology. It can be used to functionalize surfaces or create novel drug delivery systems .
Environmental Science
Lastly, this compound’s potential in environmental science lies in its ability to be incorporated into sensors or indicators. It could be used in the detection of pollutants or as part of systems designed to monitor environmental changes .
properties
IUPAC Name |
(3S,4R)-3-methoxyoxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYRLNUMZHWIK-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2',3'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1505915.png)










